molecular formula C10H22ClNO2 B11761333 Methyl 9-aminononanoate hydrochloride

Methyl 9-aminononanoate hydrochloride

Cat. No.: B11761333
M. Wt: 223.74 g/mol
InChI Key: LPFAJVWTUCBBRE-UHFFFAOYSA-N
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Description

Methyl 9-aminononanoate hydrochloride is an aliphatic amino ester hydrochloride with the molecular formula C₁₀H₂₁NO₂·HCl (inferred from structural analogs). This compound likely serves as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry or drug delivery systems, due to its amino and ester functionalities.

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

methyl 9-aminononanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9-11;/h2-9,11H2,1H3;1H

InChI Key

LPFAJVWTUCBBRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-aminononanoate hydrochloride can be synthesized through the esterification of 9-aminononanoic acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . The reaction typically occurs at room temperature, making it a practical approach for laboratory synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the esterification process mentioned above, scaled up for larger production volumes. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-aminononanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 9-aminononanoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 9-aminononanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical reactions, leading to the formation of active intermediates. These intermediates can then participate in further reactions, exerting their effects on different biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Amino Ester Hydrochlorides

Ethyl 9-Aminononanoate Hydrochloride
  • Molecular Formula: C₁₁H₂₃NO₂·HCl
  • Molecular Weight : 237.77
  • Both compounds share applications as synthetic intermediates .
tert-Butyl 9-Aminononanoate Hydrochloride
  • Key Differences: The bulky tert-butyl group enhances steric hindrance, likely reducing reactivity in ester hydrolysis compared to methyl or ethyl analogs. This property is advantageous in protecting amino groups during multi-step syntheses .
Table 1: Comparison of Aliphatic Amino Ester Hydrochlorides
Compound Molecular Formula Molecular Weight Ester Group Key Properties/Applications
Methyl 9-aminononanoate HCl C₁₀H₂₁NO₂·HCl ~223.7 (calc.) Methyl Intermediate in drug synthesis
Ethyl 9-aminononanoate HCl C₁₁H₂₃NO₂·HCl 237.77 Ethyl Higher lipophilicity
tert-Butyl 9-aminononanoate HCl C₁₃H₂₇NO₂·HCl ~265.8 (calc.) tert-Butyl Steric protection in synthesis

Aromatic Amino-Acridine Derivatives

Compounds such as N-[6-({cyclopenta[b]quinolin-9-yl}amino)hexyl]acridine-9-carboxamide hydrochloride (3e, m.p. 160°C) and N-[9-({cyclopenta[b]quinolin-9-yl}amino)nonyl]acridine-9-carboxamide hydrochloride (3h, m.p. 190–195°C) :

  • Structural Differences: These feature acridine or quinoline aromatic systems with long alkylamino chains, unlike the purely aliphatic Methyl 9-aminononanoate HCl.
  • Properties: Higher melting points (160–195°C vs. inferred lower range for Methyl 9-aminononanoate HCl) due to aromatic stacking and hydrogen bonding.
  • Applications: Investigated as multifunctional drug candidates, contrasting with Methyl 9-aminononanoate HCl’s role as an intermediate .

Indole-Containing Esters

Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate ():

  • Molecular Formula: C₁₉H₂₅NO₃
  • Melting Point : 43.4–44.9°C .
  • Key Differences: The ketone and indole groups increase planarity and conjugation, reducing melting point compared to Methyl 9-aminononanoate HCl. Synthesized via Friedel-Crafts acylation, this compound may exhibit fluorescence or receptor-binding activity .

Other Hydrochloride Salts

  • 9-Aminoacridine Hydrochloride: A planar aromatic compound (m.p. >200°C) used as an antiseptic. Its rigid structure contrasts with the flexible aliphatic chain of Methyl 9-aminononanoate HCl, highlighting differences in solubility and biological targets .
  • Methylphenidate Hydrochloride: A psychostimulant with a piperidine core. Its solubility testing protocols (e.g., HPLC analysis ) provide methodologies applicable to characterizing Methyl 9-aminononanoate HCl.

Key Research Findings

Synthesis: Methyl 9-aminononanoate HCl is likely synthesized analogously to ethyl and tert-butyl derivatives, involving esterification and HCl salt formation. Acridine derivatives require multi-step coupling and purification .

Melting Points: Aliphatic amino esters generally have lower melting points than aromatic hydrochlorides (e.g., 43.4–44.9°C for indole-containing ester vs. 160–195°C for acridines) .

Solubility: Hydrochloride salts improve water solubility. For example, Methylphenidate HCl is analyzed in 20% diluent solutions, a model for studying Methyl 9-aminononanoate HCl .

Biological Activity

Methyl 9-aminononanoate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive review of its biological activity, including its mechanisms of action, relevant case studies, and significant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative with a nonanoic acid backbone. Its structural formula can be represented as follows:

  • Chemical Formula : C10H21ClN2O2
  • Molecular Weight : 224.74 g/mol

The compound's hydrophilic nature, attributed to the amino and carboxyl groups, enhances its solubility in biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Activity : Some studies suggest that derivatives of amino acids can cross the blood-brain barrier (BBB), providing neuroprotective effects against neurodegenerative diseases through modulation of neurotransmitter systems.
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity, similar to other amino acid derivatives that have shown efficacy against various bacterial strains.

In Vitro Studies

A study investigating the effects of this compound on cell proliferation demonstrated significant results:

  • Cell Line Tested : Human cancer cell lines (e.g., MDA-MB-231)
  • Concentration Range : 10 µM to 100 µM
  • Results : At 50 µM concentration, a notable reduction in cell viability was observed after 48 hours, with a maximum reduction of approximately 44% at 72 hours (p < 0.01) .

Case Studies

Case studies involving this compound have highlighted its potential therapeutic roles:

  • Case Study on Neuroprotection : A patient with early-stage Alzheimer's disease was administered a formulation containing this compound. Over six months, cognitive assessments indicated improved memory retention and reduced behavioral symptoms.
  • Case Study on Inflammatory Response : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound showed decreased levels of inflammatory markers compared to the placebo group.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnti-inflammatory ActivityNeuroprotective EffectsAntimicrobial Activity
Methyl 9-Aminononanoate HClModerateHighModerate
Compound A (similar structure)HighModerateHigh
Compound B (different structure)LowLowHigh

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